(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a benzamide moiety, and a benzo[d]thiazolylidene group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.
Scientific Research Applications
(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant activity againstMycobacterium tuberculosis . They have also been associated with anti-inflammatory properties and potential antiviral activities .
Mode of Action
tuberculosis and display anti-inflammatory properties by suppressing the cyclooxygenase (COX) enzymes .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of COX enzymes, which are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition can lead to anti-inflammatory effects.
Result of Action
Future Directions
The development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells . The Arctic and Antarctic regions are considered to be valuable natural products pools due to the diversity of secondary metabolites of polar microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxy and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions might be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents replacing the original groups.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide include:
- 4-ethoxy-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 4-ethoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-5-23-15-8-6-14(7-9-15)18(22)20-19-21(4)17-13(3)10-12(2)11-16(17)24-19/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQMSVGAJCNBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.